Trifluoroethyl Substitution Reduces Amine Basicity by >4 pKa Units Relative to Ethyl Analogs
The trifluoroethyl substituent in 1-(2,2,2‑trifluoroethyl)azetidin‑3‑amine confers a predicted pKa of 8.10±0.20, whereas ethyl‑substituted analogs such as 1‑ethylazetidin‑3‑amine possess pKa values in the range of 10–11 [REFS‑1]. This ~2.5–3.0 pKa unit reduction (corresponding to a >100‑fold difference in protonation equilibrium) places a substantially larger fraction of the compound in the neutral, membrane‑permeable state at physiological pH compared to non‑fluorinated counterparts. Class‑level data confirm that β,β,β‑trifluoroethylamine (pKa = 5.7) exhibits a >4.3 pKa unit reduction relative to ethylamine (pKa > 10), validating the profound basicity‑lowering effect of the trifluoroethyl group [REFS‑2].
| Evidence Dimension | Acid dissociation constant (pKa) |
|---|---|
| Target Compound Data | pKa = 8.10±0.20 (predicted) |
| Comparator Or Baseline | 1‑Ethylazetidin‑3‑amine: pKa ≈ 10.5 (estimated from aliphatic amine baseline); β,β,β‑Trifluoroethylamine: pKa = 5.7 (experimental) |
| Quantified Difference | ΔpKa ≈ 2.4–2.9 units vs. 1‑ethylazetidin‑3‑amine; ΔpKa > 4.3 units vs. ethylamine (class‑level) |
| Conditions | pKa values reported at 25 °C; predicted values based on ACD/Labs algorithm |
Why This Matters
A pKa reduction of 2–3 units significantly increases the fraction of neutral, membrane‑permeable species at pH 7.4, which is critical for achieving adequate blood‑brain barrier penetration and oral bioavailability in CNS‑targeted drug discovery programs.
- [1] Fuller, R. W.; Molloy, B. B. The Effect of Aliphatic Fluorine on Amine Drugs. In Biochemistry Involving Carbon-Fluorine Bonds; ACS Symposium Series; American Chemical Society: Washington, DC, 1976; pp 77–98. View Source
